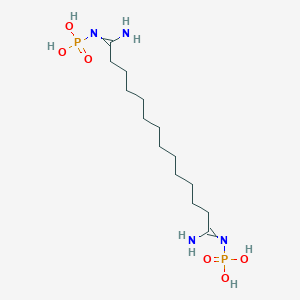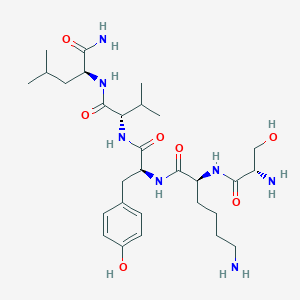
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is a peptide compound composed of the amino acids serine, lysine, tyrosine, valine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Peptides can act as catalysts in certain chemical reactions.
Biology:
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes.
Signal Transduction: Peptides can mimic or interfere with biological signaling pathways.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Peptides are used in the development of biotechnological products.
Material Science: Peptides can be incorporated into materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the peptide’s structure and function.
Comparación Con Compuestos Similares
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is similar to other peptides composed of different amino acid sequences.
Semaglutide: A peptide used for treating type 2 diabetes, which also contains a sequence of amino acids.
Uniqueness:
- The specific sequence of amino acids in this compound gives it unique properties and potential applications.
- Differences in amino acid composition and sequence can significantly alter a peptide’s biological activity and stability.
Propiedades
Número CAS |
649720-55-8 |
|---|---|
Fórmula molecular |
C29H49N7O7 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H49N7O7/c1-16(2)13-22(25(32)39)34-29(43)24(17(3)4)36-28(42)23(14-18-8-10-19(38)11-9-18)35-27(41)21(7-5-6-12-30)33-26(40)20(31)15-37/h8-11,16-17,20-24,37-38H,5-7,12-15,30-31H2,1-4H3,(H2,32,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)/t20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
PGZWYWCABUIHDX-LSBAASHUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
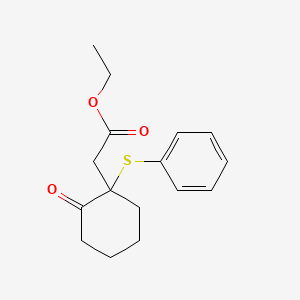
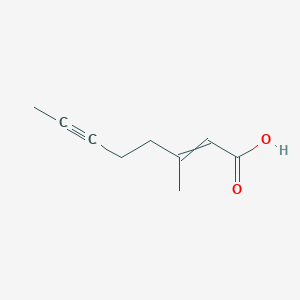

![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
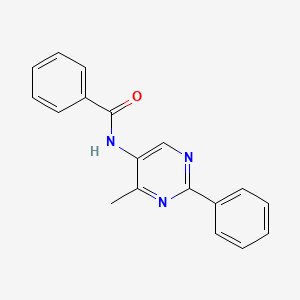
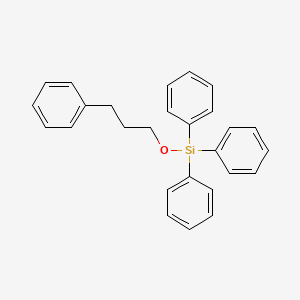
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

